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Compound of Interest

Compound Name: (-)-Stylopine

Cat. No.: B600726 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectral data for (-)-Stylopine (also

known as (-)-Tetrahydrocoptisine), an isoquinoline alkaloid found in plants of the Papaveraceae

family, such as Chelidonium majus and Corydalis species.[1] This document outlines the key

mass spectrometry and nuclear magnetic resonance data used for its characterization, details

the experimental protocols for acquiring such data, and visualizes the analytical workflow and

biosynthetic pathway.

Spectral Data Presentation
The structural elucidation of (-)-Stylopine relies on the comprehensive analysis of its mass

spectrometry and nuclear magnetic resonance spectra. The quantitative data are summarized

below.

Mass Spectrometry (MS) Data
Mass spectrometry confirms the molecular weight of (-)-Stylopine and provides characteristic

fragmentation patterns essential for its identification. The molecular formula is C₁₉H₁₇NO₄,

corresponding to a molecular weight of approximately 323.3 g/mol .[2]
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Feature m/z Value Interpretation

Molecular Ion 323.1158
[M]⁺, corresponding to the

molecular formula C₁₉H₁₇NO₄.

Fragment Ion 1 176
Resulting from retro-Diels-

Alder (RDA) fragmentation.

Fragment Ion 2 148
Resulting from retro-Diels-

Alder (RDA) fragmentation.

Fragment Ion 3 120 Further fragmentation product.

Nuclear Magnetic Resonance (NMR) Data
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the

molecule. The identity of l-stylopine can be confirmed using 1H and 13C NMR correlation

spectroscopy.[1]

¹H-NMR Spectral Data (Partial)

The following proton NMR data has been reported for (-)-Stylopine in CDCl₃.

Proton Assignment Chemical Shift (δ) ppm
Multiplicity & Coupling
Constant (J) Hz

H-1 6.65 s

H-4 6.67 s

H-9, H-10 6.75, 6.78 dd, J = 7

¹³C-NMR Spectral Data

The following carbon NMR data has been reported for (-)-Stylopine in CDCl₃.[1]
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Carbon Assignment Chemical Shift (δ) ppm

C-1 108.3

C-1a 128.0

C-2 (O-CH₂-O) 100.8

C-3 (O-CH₂-O) 100.8

C-4 105.5

C-4a 145.5

C-5 51.2

C-6 29.1

C-7a 127.3

C-8 59.6

C-9 108.8

C-10 110.9

C-10a 145.8

C-11a 128.9

C-12 121.0

C-12a 143.9

C-13 36.5

C-13a 127.3

C-14 Not Reported

Experimental Protocols
Standardized protocols are crucial for obtaining high-quality, reproducible spectral data for the

analysis of natural products like (-)-Stylopine.
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Sample Preparation and Isolation
Extraction: The alkaloid is typically extracted from dried, powdered plant material (e.g.,

Chelidonium majus) using a solvent such as methanol or ethanol.

Acid-Base Partitioning: The crude extract is subjected to acid-base partitioning to separate

the basic alkaloids from neutral and acidic compounds.

Chromatography: The resulting alkaloid fraction is purified using column chromatography

over silica gel or other stationary phases, eluting with a solvent gradient (e.g.,

dichloroethane-methanol or chloroform-methanol).[1]

Purity Check: The purity of the isolated (-)-Stylopine is assessed by Thin Layer

Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).[1]

Mass Spectrometry (MS) Analysis
Instrumentation: High-resolution mass spectrometry (HRMS) is performed on instruments

such as a Quadrupole Time-of-Flight (QTOF) or Orbitrap mass spectrometer.

Ionization: Electrospray Ionization (ESI) in positive mode is commonly used for alkaloid

profiling as it generally produces intense signals for the protonated molecule [M+H]⁺.

Analysis: The instrument is operated in full scan mode to determine the accurate mass of the

molecular ion. Tandem MS (MS/MS) experiments are performed to induce fragmentation and

elucidate the structure by analyzing the resulting fragment ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra are acquired on a

high-field NMR spectrometer (e.g., 400 MHz or higher).[1]

Sample Preparation: A few milligrams of purified (-)-Stylopine are dissolved in a deuterated

solvent, typically deuterated chloroform (CDCl₃), in a standard 5 mm NMR tube.

Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing.

¹H-NMR Acquisition: A standard pulse sequence is used to acquire the proton spectrum. Key

parameters include a sufficient number of scans to achieve a good signal-to-noise ratio and
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a relaxation delay that allows for full relaxation of all protons.

¹³C-NMR Acquisition: A proton-decoupled pulse sequence is used to acquire the carbon

spectrum, resulting in singlets for each unique carbon atom.

2D-NMR Acquisition:

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings.

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly

attached carbons.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons

and carbons over two to three bonds, which is critical for assigning quaternary carbons

and piecing together the molecular structure.

Visualized Workflows and Pathways
Diagrams created using Graphviz provide clear visual representations of complex processes

involved in the analysis and biosynthesis of (-)-Stylopine.
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Fig. 1: Experimental workflow for the isolation and spectral analysis of (-)-Stylopine.
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The biosynthesis of (-)-Stylopine in plants like Chelidonium majus proceeds from the precursor

(+)-(S)-reticuline. This transformation involves an oxidative cyclization of the N-methyl group to

form the characteristic berberine bridge.
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Fig. 2: Biosynthetic pathway of (-)-Stylopine from (+)-(S)-Reticuline.

Biological Relevance
Recent studies have highlighted the pharmacological potential of (-)-Stylopine. For instance, it

has been investigated for its ability to inhibit the Vascular Endothelial Growth Factor Receptor 2

(VEGFR2) in osteosarcoma cells, suggesting it could be a candidate for future drug

development in cancer therapy.[3][4] A thorough understanding of its spectral properties is the

foundational first step for any such development, ensuring accurate identification and quality

control.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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